molecular formula C23H22N2O2S2 B12005467 (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617694-95-8

(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12005467
CAS No.: 617694-95-8
M. Wt: 422.6 g/mol
InChI Key: UOYSKZCUVBSZOB-VXPUYCOJSA-N
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Description

The compound (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including thiazolidine, indole, and benzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: Starting with a suitable isobutyl ketone, the thiazolidine ring is formed through a cyclization reaction with a thiourea derivative under acidic conditions.

    Indole Derivative Formation: The indole moiety is synthesized separately, often starting from an aniline derivative through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the thiazolidine and indole derivatives using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl and indole moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives or other substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidine and indole chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with enzymes and receptors could make it useful in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiazolidine ring can interact with enzyme active sites, while the indole moiety can bind to receptor sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-benzyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylbenzyl group, in particular, can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

617694-95-8

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19-

InChI Key

UOYSKZCUVBSZOB-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O

Origin of Product

United States

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